2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol
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Overview
Description
2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a tert-butyl group, a dimethyl(phenyl)silyl group, and a methoxy group attached to a phenol ring. It is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol typically involves the following steps:
Starting Material: The synthesis begins with a phenol derivative.
Protection of Hydroxyl Group: The hydroxyl group of the phenol is protected using a silylating agent such as tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Introduction of tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using isobutylene and a strong acid catalyst.
Methoxylation: The methoxy group is introduced through a methylation reaction using a methylating agent such as dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Substitution reactions often use reagents like tetrabutylammonium fluoride to remove the silyl group.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted phenols.
Scientific Research Applications
2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can donate hydrogen atoms, thereby neutralizing free radicals and exhibiting antioxidant activity . The silyl group provides steric hindrance, enhancing the stability of the compound .
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-4-methylphenol: Similar in structure but lacks the silyl group.
2,6-di-tert-butyl-4-methylphenol: Contains two tert-butyl groups and a methyl group, used as an antioxidant.
tert-butyldiphenylsilyl: Used as a protecting group for alcohols, similar silyl group but different overall structure.
Uniqueness
2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol is unique due to the presence of both a silyl group and a tert-butyl group, which confer enhanced stability and specific reactivity compared to other similar compounds.
Properties
CAS No. |
188578-45-2 |
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Molecular Formula |
C19H26O2Si |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol |
InChI |
InChI=1S/C19H26O2Si/c1-19(2,3)17-13-15(11-12-18(17)20)21-14-22(4,5)16-9-7-6-8-10-16/h6-13,20H,14H2,1-5H3 |
InChI Key |
HXIGAGXVWIFWDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC[Si](C)(C)C2=CC=CC=C2)O |
Origin of Product |
United States |
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